

An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl (2R)-2,3-epoxypropanoate*

Cat. No.: *B145722*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, comprising an epoxide ring and an ester functional group, make it a versatile precursor for the introduction of specific stereocenters in drug candidates. This technical guide provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, state-of-the-art synthetic methodologies, and its application in drug development.

Chemical Identity

Identifier	Value
IUPAC Name	ethyl (2R)-oxirane-2-carboxylate
CAS Number	111058-33-4
Molecular Formula	C ₅ H ₈ O ₃
Molecular Weight	116.12 g/mol
Canonical SMILES	CCOC(=O)[C@H]1CO1
InChI Key	LSGWSXRILNPXKJ-BYPYZUCNSA-N

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **Ethyl (2R)-2,3-epoxypropanoate** is presented below. This information is crucial for its identification, characterization, and use in synthetic applications.

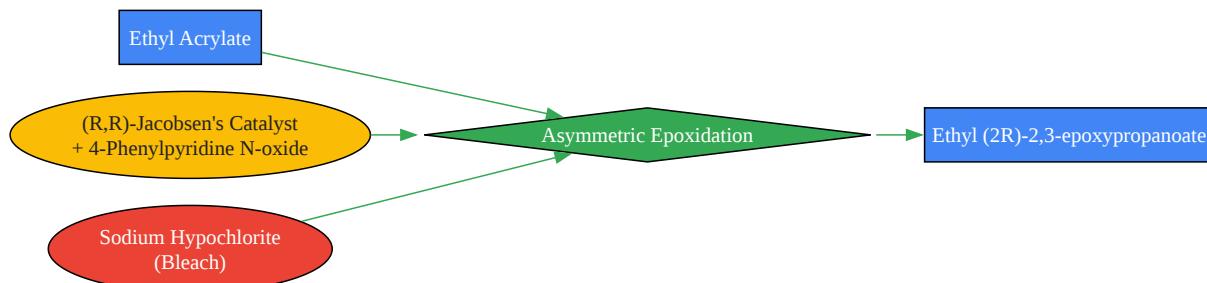
Physical Properties

Property	Value	Reference
Appearance	Colorless liquid	
Boiling Point	68-70 °C at 15 mmHg	
Density	1.118 g/cm ³	
Optical Rotation	$[\alpha]^{20}_D +18.0^\circ$ (c=1, CHCl ₃)	

Spectroscopic Data

Technique	Data
¹ H NMR	(CDCl ₃ , 400 MHz) δ : 4.21 (q, J=7.1 Hz, 2H), 3.42 (dd, J=4.0, 2.6 Hz, 1H), 2.93 (dd, J=5.5, 4.0 Hz, 1H), 2.76 (dd, J=5.5, 2.6 Hz, 1H), 1.28 (t, J=7.1 Hz, 3H)
¹³ C NMR	(CDCl ₃ , 101 MHz) δ : 169.5, 61.8, 48.1, 46.9, 14.2
Infrared (IR)	ν (cm ⁻¹): 2985, 1745, 1250, 1020, 850
Mass Spectrometry (MS)	m/z: 116 (M ⁺), 87, 71, 45

Enantioselective Synthesis


The synthesis of enantiomerically pure **Ethyl (2R)-2,3-epoxypropanoate** is of paramount importance for its application in the pharmaceutical industry. Two primary strategies have emerged as the most effective: asymmetric epoxidation of ethyl acrylate and kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation

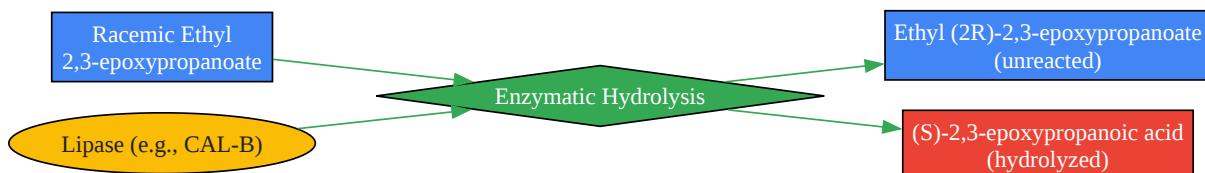
The Jacobsen-Katsuki epoxidation provides a direct route to enantiomerically enriched epoxides from prochiral olefins.^{[1][2][3]} In the context of **Ethyl (2R)-2,3-epoxypropanoate**, this involves the epoxidation of ethyl acrylate using a chiral manganese-salen complex as the catalyst.

- Catalyst Preparation: The (R,R)-Jacobsen's catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) is either purchased or prepared according to literature procedures.
- Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).
- Addition of Olefin: Freshly distilled ethyl acrylate (1.0 equivalent) is added to the flask.
- Solvent and Co-catalyst: Dichloromethane is added as the solvent, followed by the addition of a co-catalyst such as 4-phenylpyridine N-oxide (0.25 equivalents).
- Initiation of Reaction: The reaction mixture is cooled to 0 °C, and a buffered solution of sodium hypochlorite (bleach, 1.5 equivalents) is added slowly over a period of 1-2 hours.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford **Ethyl (2R)-2,3-epoxypropanoate**.

Expected Yield: 80-90% Expected Enantiomeric Excess: >95%

[Click to download full resolution via product page](#)

Jacobsen-Katsuki epoxidation of ethyl acrylate.


Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. In the case of **Ethyl (2R)-2,3-epoxypropanoate**, lipases are commonly employed to selectively hydrolyze the (S)-enantiomer from a racemic mixture of ethyl 2,3-epoxypropanoate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[4][5]

- Preparation of Racemate: Racemic ethyl 2,3-epoxypropanoate is prepared by the epoxidation of ethyl acrylate using a non-chiral method (e.g., with m-CPBA).
- Enzyme and Buffer: A suitable lipase, such as *Candida antarctica* lipase B (CAL-B), is suspended in a phosphate buffer solution (pH 7.2).
- Reaction Mixture: The racemic ethyl 2,3-epoxypropanoate is added to the enzyme suspension. A co-solvent such as tert-butanol may be used to improve solubility.
- Reaction Conditions: The mixture is stirred at a controlled temperature (typically 25-40 °C).
- Monitoring: The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for the unreacted ester.

- Work-up: The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent like ethyl acetate.
- Separation and Purification: The organic layer, containing the unreacted (R)-enantiomer, is separated, dried, and concentrated. The product is then purified by column chromatography.

Expected Yield of (R)-enantiomer: <50% Expected Enantiomeric Excess of (R)-enantiomer: >99%

[Click to download full resolution via product page](#)

Lipase-catalyzed kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Application in Drug Development

Ethyl (2R)-2,3-epoxypropanoate serves as a key chiral intermediate in the synthesis of various pharmaceuticals.^[6] Its utility stems from the ability of the epoxide ring to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, thereby introducing new functional groups with controlled stereochemistry.

Case Study: Synthesis of Oseltamivir (Tamiflu®)

While the commercial synthesis of the antiviral drug Oseltamivir (Tamiflu®) traditionally starts from shikimic acid, alternative synthetic routes have been explored.^{[7][8]} Some of these routes utilize chiral building blocks that can be derived from or are structurally related to **Ethyl (2R)-2,3-epoxypropanoate**. The epoxide moiety provides a handle for the stereoselective introduction of the amino and ether functionalities present in the oseltamivir core structure.

The following diagram illustrates a conceptual pathway where a chiral epoxide, analogous to **Ethyl (2R)-2,3-epoxypropanoate**, is a key intermediate in the synthesis of the oseltamivir

backbone.

[Click to download full resolution via product page](#)

Conceptual role of a chiral epoxide in the synthesis of the oseltamivir core.

Conclusion

Ethyl (2R)-2,3-epoxypropanoate is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The development of efficient enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and enzymatic kinetic resolutions, has made this compound readily accessible for applications in drug discovery and development. Its ability to introduce key stereocenters with high fidelity will continue to make it an important tool for medicinal chemists and process development scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. iiste.org [iiste.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145722#ethyl-2r-2-3-epoxypropanoate-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com